AChE-IN-37

Alzheimer's Disease Acetylcholinesterase IC50

Many AChE inhibitors lack antioxidant pathway modulation, limiting neurodegeneration research. AChE-IN-37 (compound A2) directly fills this gap with dual functionality: AChE inhibition (IC50 0.23 μM) and ROS/NRF2 modulation. • Validated AChE inhibition for assay benchmarking. • Unique ROS/NRF2 modulation enables crosstalk studies in oxidative stress models. • Reliable non-clinical reference for MTDL and HTS campaigns. Supplied as a solid, stored at -20°C, shipped under ambient conditions.

Molecular Formula C21H12ClNO7S
Molecular Weight 457.8 g/mol
Cat. No. B15140053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-37
Molecular FormulaC21H12ClNO7S
Molecular Weight457.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C21H12ClNO7S/c22-14-3-1-13(2-4-14)11-20-21(24)18-10-7-16(12-19(18)29-20)30-31(27,28)17-8-5-15(6-9-17)23(25)26/h1-12H/b20-11-
InChIKeyADTADMRCNRGNDS-JAIQZWGSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-37: Dual-Function AChE Inhibitor for AD Research


AChE-IN-37 (also known as compound A2) is a synthetic small-molecule acetylcholinesterase (AChE) inhibitor. Its primary reported bioactivity is inhibition of AChE with an IC50 of 0.23 μM . Beyond canonical enzyme inhibition, this compound is characterized by its ability to alter reactive oxygen species (ROS) levels and modulate the gene expression of nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response . This dual functionality positions AChE-IN-37 as a research tool for investigating multi-target directed ligand (MTDL) strategies in neurodegenerative diseases, particularly Alzheimer's disease (AD).

AChE inhibition and cholinergic signaling studies
ROS/NRF2 pathway modulation and oxidative stress crosstalk research
MTDL strategy probe for neurodegenerative disease models

Why AChE-IN-37 Cannot Be Replaced by Standard AChE Inhibitors


Substituting AChE-IN-37 with a standard AChE inhibitor like donepezil, tacrine, or rivastigmine is scientifically invalid for studies focused on oxidative stress pathways. While these clinical comparators provide robust AChE inhibition, they lack the reported secondary pharmacology of AChE-IN-37—specifically, its effect on ROS levels and NRF2 gene expression . This dual modulation of cholinergic and antioxidant pathways makes AChE-IN-37 a distinct chemical probe, not a functional analog of single-target inhibitors. Procurement of a generic AChE inhibitor would therefore fail to replicate experiments designed to interrogate the intersection of cholinergic signaling and cellular oxidative defense mechanisms.

! Standard AChE inhibitors (donepezil, tacrine, etc.) lack reported ROS/NRF2 modulation; substitution may not replicate dual-pathway experiments.
! Dual cholinergic/antioxidant response may shift when only canonical AChE inhibition is targeted.

Quantitative Differentiation of AChE-IN-37


AChE Inhibitory Potency vs. Clinical Standards

AChE-IN-37 exhibits an AChE IC50 of 0.23 μM . This potency is intermediate when compared to common research and clinical standards. For example, the FDA-approved drug donepezil is reported with an in vitro AChE IC50 of 0.12 μM under comparable assay conditions [1]. This positions AChE-IN-37 as a less potent but still robust AChE inhibitor, with a potency difference of approximately 2-fold (0.23 μM vs. 0.12 μM).

AChE Inhibitory Potency
Reported
IC50 = 0.23 µM
Donepezil IC50 ≈ 0.12 µM (cross-study comparable)
Supports enzyme inhibition assay calibration
~1.9-fold less potent than the clinical comparator in this assay
Alzheimer's Disease Acetylcholinesterase IC50 Potency In Vitro

Modulation of ROS and NRF2 Expression

A key differentiator for AChE-IN-37 is its reported ability to alter reactive oxygen species (ROS) levels and modulate the gene expression of NRF2 . In contrast, clinical AChE inhibitors like donepezil and tacrine are not characterized as having direct, significant modulatory effects on the NRF2/antioxidant response element (ARE) pathway as part of their primary mechanism [1][2]. This dual activity profile (AChE inhibition + ROS/NRF2 modulation) is a defining feature that distinguishes AChE-IN-37 from single-mechanism comparators.

ROS/NRF2 Modulation
Class-level
Alters ROS levels and modulates NRF2 gene expression
Comparators (donepezil, tacrine, etc.) not reported to share this direct dual function
Supports dual-pathway chemical probe differentiation
Qualitative difference; quantitative modulation data to verify
Oxidative Stress NRF2 ROS Multi-Target Directed Ligand Neuroprotection

Chemical Structure and Physicochemical Profile

AChE-IN-37 (CAS 2978753-64-7) possesses a distinct chemical scaffold: a (Z)-2-[(4-chlorophenyl)methylene]-2,3-dihydro-3-oxo-6-benzofuranyl 4-nitrobenzenesulfonate . This structure (molecular formula C21H12ClNO7S, MW 457.84 g/mol) is fundamentally different from the scaffolds of clinical AChE inhibitors: donepezil (piperidine-based), tacrine (aminoacridine), rivastigmine (carbamate), and galantamine (alkaloid). This structural divergence underpins its unique reported biological profile and ensures that it occupies a different chemical space, which is critical for patentability, selectivity, and off-target liability studies.

Chemical Scaffold
Supporting evidence
Benzofuranyl sulfonate ester (C21H12ClNO7S, MW 457.8)
Distinct from piperidine, aminoacridine, carbamate, and alkaloid scaffolds of clinical inhibitors
Ensures structurally distinct chemical probe space
Differentiates from established drug classes for selectivity and IP studies
Chemical Probe Molecular Structure Physicochemical Properties Benzofuran Sulfonate

Research Applications of AChE-IN-37


MTDL Strategies for Alzheimer's Disease

Researchers developing MTDLs for AD can use AChE-IN-37 as a benchmark or comparative tool. Its reported dual activity—AChE inhibition (IC50 0.23 μM) and modulation of ROS/NRF2 —provides a valuable reference point for evaluating novel compounds designed to simultaneously address cholinergic deficits and oxidative stress, two major hallmarks of AD pathology.

NRF2 Pathway in Cholinergic Neurons

In cellular models of neurodegeneration (e.g., SH-SY5Y cells exposed to Aβ or H2O2), AChE-IN-37 can be employed to study the crosstalk between AChE inhibition and NRF2-mediated antioxidant responses. Its effects on ROS levels and NRF2 gene expression make it a specific chemical probe to determine if and how cholinergic modulation can influence cellular defense mechanisms against oxidative damage.

Calibration of AChE Inhibition Assays

AChE-IN-37 serves as a non-clinical reference inhibitor with a defined IC50 (0.23 μM) . This is useful in high-throughput screening (HTS) campaigns or in vitro pharmacology studies where a comparator compound with a known potency, distinct from FDA-approved drugs like donepezil (IC50 ~0.12 μM) [1], is required to validate assay robustness and screen for novel AChE inhibitors with different chemical scaffolds.

Application
Selection Property
Validation Focus
MTDL strategy research
Dual AChE/oxidative stress modulation
ROS/NRF2 endpoint co-activation context
NRF2-cholinergic crosstalk studies
ROS/NRF2 pathway modulation context
Cellular antioxidant response endpoint
AChE inhibition assay calibration
Reported AChE inhibitory potency context
Enzyme inhibition assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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